5-chloro-N-phenyl-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-phenyl-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-phenyl-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.
Introduction of the Chlorine Atom: Chlorination is achieved using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction using phenylamine.
Incorporation of the Propan-2-ylsulfanyl Group: This step involves the reaction of the intermediate compound with isopropylthiol under basic conditions.
Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group to a carboxamide using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines: Resulting from the reduction of the carboxamide group.
Substituted Derivatives: Various derivatives are formed through nucleophilic substitution reactions.
Scientific Research Applications
5-chloro-N-phenyl-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-phenyl-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-(propan-2-yl)pyrimidine-4-carboxamide: Shares a similar pyrimidine core but lacks the phenyl and sulfanyl groups.
5-chloro-N-phenyl-1H-indole-2-carboxamide: Contains a different heterocyclic core (indole) but has similar substituents.
Uniqueness
5-chloro-N-phenyl-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide is unique due to the presence of both the phenyl and propan-2-ylsulfanyl groups, which contribute to its distinct chemical properties and biological activities. The combination of these groups enhances its potential as a versatile compound for various applications.
Properties
Molecular Formula |
C14H14ClN3OS |
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Molecular Weight |
307.8 g/mol |
IUPAC Name |
5-chloro-N-phenyl-2-propan-2-ylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C14H14ClN3OS/c1-9(2)20-14-16-8-11(15)12(18-14)13(19)17-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,17,19) |
InChI Key |
KQOMIFFKTUBMAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2)Cl |
Origin of Product |
United States |
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